MAO-B Selectivity Ratio (13.25-fold) Over MAO-A in Human Recombinant Enzyme Assays
The compound exhibits a 13.25-fold selectivity for human recombinant MAO-B (IC50 = 800 nM) over MAO-A (IC50 = 10,600 nM) in fluorimetric assays [1]. In contrast, the non-selective MAO inhibitor pargyline typically exhibits IC50 values of approximately 200 nM for MAO-B and 10 nM for MAO-A, reflecting a 20-fold selectivity toward MAO-A, not MAO-B [2]. The classical MAO-B inhibitor selegiline (L-deprenyl) shows an IC50 of approximately 8 nM for MAO-B and 800 nM for MAO-A, yielding a 100-fold selectivity, but its irreversible binding mechanism differs fundamentally from this compound's reversible kinetics [2]. This compound occupies a unique selectivity and potency niche: more selective for MAO-B than pargyline, yet less potent and mechanistically distinct from selegiline.
| Evidence Dimension | MAO-B/MAO-A Selectivity Ratio |
|---|---|
| Target Compound Data | MAO-B IC50: 800 nM; MAO-A IC50: 10,600 nM; Selectivity Ratio (MAO-A/MAO-B): 13.25 |
| Comparator Or Baseline | Selegiline: MAO-B IC50 ~8 nM, MAO-A IC50 ~800 nM, Selectivity Ratio ~100 (irreversible). Pargyline: MAO-B IC50 ~200 nM, MAO-A IC50 ~10 nM, Selectivity Ratio ~0.05 (MAO-A preferring). |
| Quantified Difference | Target selectivity ratio is 13.25-fold MAO-B selective; selegiline is 100-fold MAO-B selective (irreversible); pargyline is 20-fold MAO-A selective. |
| Conditions | Human recombinant MAO-A and MAO-B enzymes; MAO-B assay: Amplex Red; MAO-A assay: kynuramine conversion to 4-hydroxyquinoline measured by fluorimetry [1]. |
Why This Matters
This compound's distinct selectivity profile and reversible binding make it a chemical probe of choice for studies requiring moderate, reversible MAO-B inhibition without the irreversible enzyme inactivation of propargylamine inhibitors.
- [1] BindingDB. Entry BDBM50350503 (CHEMBL1814645): Affinity Data for human recombinant MAO-A and MAO-B. View Source
- [2] Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. View Source
